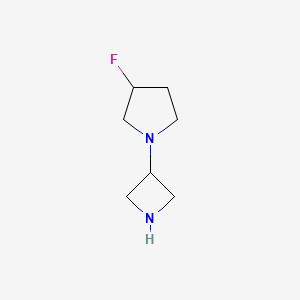
1-(Azetidin-3-yl)-3-fluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-3-fluoropyrrolidine is a chiral compound that features both an azetidine and a fluoropyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom and the azetidine ring can impart unique chemical and biological characteristics, making it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Industrial Production Methods
Industrial production methods for 1-(Azetidin-3-yl)-3-fluoropyrrolidine would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)-3-fluoropyrrolidine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
科学的研究の応用
1-(Azetidin-3-yl)-3-fluoropyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(S)-Azetidin-3-yl-tert-butoxycarbonylamino-acetic acid: Another azetidine derivative with different functional groups.
Fluoropyrrolidine derivatives: Compounds with similar fluorine-containing pyrrolidine structures.
Uniqueness
1-(Azetidin-3-yl)-3-fluoropyrrolidine is unique due to the combination of the azetidine ring and the fluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for further study.
生物活性
1-(Azetidin-3-yl)-3-fluoropyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique azetidine and pyrrolidine moieties. The presence of a fluorine atom enhances its pharmacological properties, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, which play critical roles in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions and responses.
- Modulation of Neurotransmitter Systems : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Antidepressant Activity
In a study investigating the antidepressant potential of this compound, researchers observed that administration in rodent models led to a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect. This was attributed to the compound's ability to enhance serotonergic and noradrenergic signaling pathways.
Anticancer Effects
Another study focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity, particularly against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Research also highlighted the anti-inflammatory effects of the compound. In vitro studies demonstrated that it could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions.
特性
IUPAC Name |
1-(azetidin-3-yl)-3-fluoropyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAGLYBZPKKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














